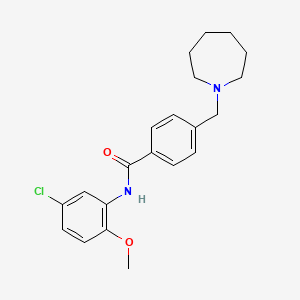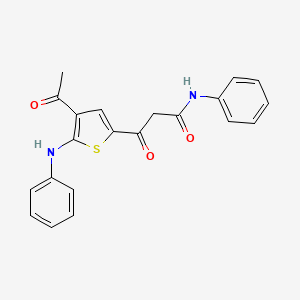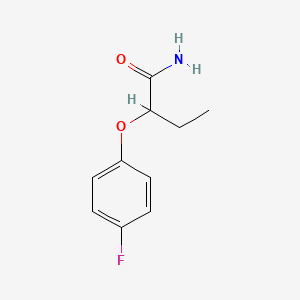![molecular formula C13H15N3O3S B6062562 N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6062562.png)
N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which are involved in various signaling pathways that play critical roles in the immune system and cancer development.
Wirkmechanismus
N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide exerts its inhibitory activity against BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of immune cell activation and proliferation, as well as the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against BTK, ITK, and JAK3, which are involved in various signaling pathways that regulate immune cell activation and proliferation. This leads to the inhibition of immune cell activation and proliferation, which is beneficial for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
In addition, this compound has also been found to exhibit potent inhibitory activity against several cancer cell lines, including lymphoma and leukemia. This leads to the inhibition of cancer cell growth and survival, which is beneficial for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide is its potent inhibitory activity against BTK, ITK, and JAK3, which makes it a promising candidate for the treatment of autoimmune disorders and cancer. However, one of the limitations of this compound is its potential off-target effects, which may lead to unwanted side effects.
List of
Zukünftige Richtungen
1. Further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide against BTK, ITK, and JAK3.
2. Studies are needed to evaluate the efficacy of this compound in animal models of autoimmune disorders and cancer.
3. Further studies are needed to evaluate the safety profile of this compound in preclinical and clinical trials.
4. Studies are needed to evaluate the potential of this compound in combination with other therapies for the treatment of autoimmune disorders and cancer.
5. Further studies are needed to evaluate the potential of this compound in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Synthesemethoden
The synthesis of N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-methyl-3-furoic acid with thionyl chloride to form 2-chloro-3-methylfuran, which is then treated with potassium thiocyanate to form 2-methyl-3-furoyl isothiocyanate. This intermediate is then reacted with N,N,4-trimethyl-1,3-thiazol-5-amine to form this compound.
Wissenschaftliche Forschungsanwendungen
N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and cancer. Studies have shown that this compound exhibits potent inhibitory activity against BTK, ITK, and JAK3, which are involved in signaling pathways that regulate immune cell activation and proliferation. This makes this compound a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
In addition, this compound has also been studied for its potential anticancer activity. Studies have shown that this compound exhibits potent inhibitory activity against several cancer cell lines, including lymphoma and leukemia. This makes this compound a promising candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N,N,4-trimethyl-2-[(2-methylfuran-3-carbonyl)amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-10(12(18)16(3)4)20-13(14-7)15-11(17)9-5-6-19-8(9)2/h5-6H,1-4H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKVYSRZZXMUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(OC=C2)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6062487.png)
![1-ethyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-piperidinecarboxamide](/img/structure/B6062493.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6062504.png)
![3-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062511.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)

![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6062554.png)
![N-(tert-butyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6062566.png)

![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)